molecular formula C34H21Br B13360374 8-(3-Bromophenyl)-7,10-diphenylfluoranthene

8-(3-Bromophenyl)-7,10-diphenylfluoranthene

Cat. No.: B13360374
M. Wt: 509.4 g/mol
InChI Key: IJQIGTBXNVIRRA-UHFFFAOYSA-N
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Description

8-(3-Bromophenyl)-7,10-diphenylfluoranthene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluoranthene core substituted with bromophenyl and diphenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Bromophenyl)-7,10-diphenylfluoranthene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and selective.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

8-(3-Bromophenyl)-7,10-diphenylfluoranthene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoranthene derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

8-(3-Bromophenyl)-7,10-diphenylfluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-(3-Bromophenyl)-7,10-diphenylfluoranthene exerts its effects is primarily through its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Bromophenyl)-7,10-diphenylfluoranthene stands out due to its unique combination of bromophenyl and diphenyl groups attached to a fluoranthene core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C34H21Br

Molecular Weight

509.4 g/mol

IUPAC Name

8-(3-bromophenyl)-7,10-diphenylfluoranthene

InChI

InChI=1S/C34H21Br/c35-26-17-7-16-25(20-26)30-21-29(22-10-3-1-4-11-22)33-27-18-8-14-23-15-9-19-28(31(23)27)34(33)32(30)24-12-5-2-6-13-24/h1-21H

InChI Key

IJQIGTBXNVIRRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=C2C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6)C7=CC(=CC=C7)Br

Origin of Product

United States

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